molecular formula C31H32N2O6 B8113478 4-(1-(((9H-Fluoren-9-YL)methoxy)carbonyl)-4-(tert-butoxycarbonyl)piperazin-2-YL)benzoic acid

4-(1-(((9H-Fluoren-9-YL)methoxy)carbonyl)-4-(tert-butoxycarbonyl)piperazin-2-YL)benzoic acid

Cat. No.: B8113478
M. Wt: 528.6 g/mol
InChI Key: AAFGXSKKNCIIMI-UHFFFAOYSA-N
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Description

4-(1-(((9H-Fluoren-9-YL)methoxy)carbonyl)-4-(tert-butoxycarbonyl)piperazin-2-YL)benzoic acid is a complex organic compound that features a combination of fluorenyl, piperazinyl, and benzoic acid moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-(((9H-Fluoren-9-YL)methoxy)carbonyl)-4-(tert-butoxycarbonyl)piperazin-2-YL)benzoic acid typically involves multi-step organic reactions. The process may start with the preparation of the fluorenylmethoxycarbonyl (Fmoc) protected piperazine derivative, followed by the introduction of the tert-butoxycarbonyl (Boc) group. The final step involves the coupling of the protected piperazine with benzoic acid under appropriate reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like DIPEA.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzylic positions of the fluorenyl group.

    Reduction: Reduction reactions could target the carbonyl groups, potentially converting them to alcohols.

    Substitution: Nucleophilic substitution reactions may occur at the piperazine ring or the benzoic acid moiety.

Common Reagents and Conditions

    Oxidation: Reagents like PCC or KMnO4 under mild conditions.

    Reduction: Reagents such as LiAlH4 or NaBH4.

    Substitution: Conditions may include the use of strong nucleophiles like NaH or organometallic reagents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield fluorenone derivatives, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for more complex molecules, particularly in the synthesis of pharmaceuticals and advanced materials.

Biology

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their pharmacological properties, including potential anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

In the materials science industry, the compound could be used in the development of novel polymers or as a precursor for functionalized materials with specific properties.

Mechanism of Action

The mechanism of action for compounds like 4-(1-(((9H-Fluoren-9-YL)methoxy)carbonyl)-4-(tert-butoxycarbonyl)piperazin-2-YL)benzoic acid would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-protected amino acids: Used in peptide synthesis.

    Boc-protected amines: Commonly used in organic synthesis for protecting amine groups.

    Benzoic acid derivatives: Widely used in pharmaceuticals and as preservatives.

Uniqueness

The uniqueness of 4-(1-(((9H-Fluoren-9-YL)methoxy)carbonyl)-4-(tert-butoxycarbonyl)piperazin-2-YL)benzoic acid lies in its combination of protective groups and functional moieties, which can provide specific reactivity and stability advantages in synthetic applications.

Properties

IUPAC Name

4-[1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-2-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H32N2O6/c1-31(2,3)39-29(36)32-16-17-33(27(18-32)20-12-14-21(15-13-20)28(34)35)30(37)38-19-26-24-10-6-4-8-22(24)23-9-5-7-11-25(23)26/h4-15,26-27H,16-19H2,1-3H3,(H,34,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAFGXSKKNCIIMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(C1)C2=CC=C(C=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H32N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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